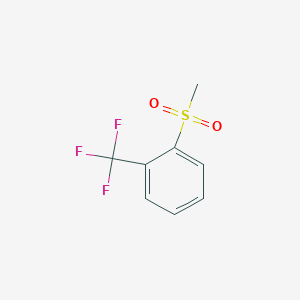
2-Trifluoromethylphenylmethylsulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Trifluoromethylphenylmethylsulfone is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethyl group attached to a benzene ring
准备方法
The synthesis of 2-Trifluoromethylphenylmethylsulfone typically involves several steps. One common method includes the reaction of a suitable benzene derivative with methylsulfonyl chloride and trifluoromethylating agents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency .
化学反应分析
2-Trifluoromethylphenylmethylsulfone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group under specific conditions.
科学研究应用
2-Trifluoromethylphenylmethylsulfone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Trifluoromethylphenylmethylsulfone exerts its effects involves interactions with various molecular targets. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to modifications that affect protein function. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in selective chemical reactions. These interactions can influence biological pathways and cellular processes .
相似化合物的比较
2-Trifluoromethylphenylmethylsulfone can be compared with other similar compounds, such as:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also contains a trifluoromethyl group and a sulfonyl group but differs in its structural arrangement.
1-Methylsulfonyl-4-(trifluoromethyl)benzene: Similar in composition but with different positional isomers, leading to variations in chemical behavior and applications.
生物活性
2-Trifluoromethylphenylmethylsulfone (CAS No. 2443-77-8) is a sulfone compound that has garnered attention due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound consists of a trifluoromethyl group attached to a phenyl ring, linked through a methyl group to a sulfone moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies indicate that sulfones can exhibit antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic pathways.
- Anticancer Potential : Compounds with sulfone groups have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research suggests that sulfones may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against E. coli.
Anticancer Studies
In vitro studies were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The compound demonstrated notable cytotoxicity across all tested cell lines, suggesting potential as an anticancer agent.
Case Studies
- Study on Tuberculosis : A recent study explored the efficacy of sulfones in treating Mycobacterium tuberculosis. While this compound was not the primary focus, related compounds showed promising results in enhancing the pharmacokinetic profile of antitubercular agents, indicating a potential role in combination therapies .
- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This supports its potential application in treating inflammatory diseases .
属性
IUPAC Name |
1-methylsulfonyl-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHRWZMPFYOREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














